Carulomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

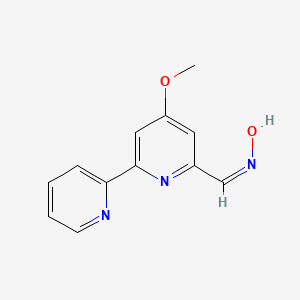

Carulomycin A is a natural alkaloid featuring a 2,2’-bipyridine nucleus and a 6-aldoxime functional group. It was first discovered in 1959 from the cultures of the bacterium Streptomyces caeruleus . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antibacterial, and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carulomycin A can be synthesized through the activation of silent biosynthetic gene clusters in marine-derived actinomycete strains. One such strain, Actinoalloteichus sp. AHMU CJ021, has been shown to produce this compound when subjected to ribosome engineering and UV mutagenesis . The production titer can be significantly increased through medium optimization and response surface methodology .

Industrial Production Methods: Industrial production of this compound involves the cultivation of marine-derived actinomycetes under optimized conditions. The fermentation process typically includes the use of glucose, yeast, and peptone medium, followed by extraction using ethyl acetate and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Carulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex biosynthetic processes involving nonribosomal peptide synthetases and polyketide synthases .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core 2,2’-bipyridine structure but exhibit different functional groups .

Scientific Research Applications

Carulomycin A has a wide range of scientific research applications:

Mechanism of Action

Carulomycin A exerts its effects through multiple mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.

Immunosuppressive Activity: this compound inhibits the interferon-gamma-induced STAT1 signaling pathway, enhancing the transforming growth factor-beta-Smad3 signaling pathway.

Antibacterial Activity: The compound interferes with bacterial cell wall synthesis and protein production.

Comparison with Similar Compounds

Carulomycin A is unique due to its 2,2’-bipyridine nucleus and 6-aldoxime functional group. Similar compounds include:

Biological Activity

Caerulomycin A (CaeA) is a bioactive compound primarily known for its antifungal and immunosuppressive properties. Isolated from the actinomycete Actinoalloteichus spitiensis, CaeA has garnered attention for its potential applications in treating various diseases, including asthma and cancer. This article delves into the biological activity of Caerulomycin A, highlighting its mechanisms of action, therapeutic implications, and recent research findings.

Antifungal Properties

CaeA exhibits significant antifungal activity against various drug-resistant fungal strains. Research shows that it can inhibit fungal growth effectively, with minimum inhibitory concentrations (MIC) reported in the low microgram range. The compound was isolated through bioactivity-guided fractionation from marine invertebrates, demonstrating its potential as a novel antifungal agent .

Immunosuppressive Effects

CaeA has been shown to suppress T cell activity, making it a candidate for immunosuppressive therapies. Key findings include:

- T Cell Inhibition : In vitro and in vivo studies indicate that CaeA inhibits T cell activation by downregulating CD69 expression and reducing interferon-gamma (IFN-γ) secretion. This immunosuppressive effect is dose-dependent and does not induce T cell apoptosis at effective concentrations .

- Regulatory T Cell Induction : CaeA promotes the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and controlling allergic responses, such as those seen in asthma .

Anticancer Activity

Recent studies have identified CaeA as a dual-targeting anticancer agent:

- Mechanism of Action : CaeA interacts with tubulin and DNA topoisomerase I (Topo-1), leading to increased tubulin polymerization and inhibition of Topo-1 activity. This dual targeting results in reduced viability of cancer cells while exhibiting low cytotoxicity to normal cells .

- In Vivo Efficacy : Animal studies show that CaeA significantly reduces tumor size and weight without noticeable side effects, suggesting its potential as a safer alternative in cancer therapy .

Study 1: Immunosuppressive Function

In a study assessing the immunosuppressive effects of CaeA, researchers found that treatment with CaeA resulted in:

- A significant decrease in Th2 cell differentiation, evidenced by reduced GATA-3 expression.

- Lower levels of cytokines IL-4, IL-5, IL-13, and IgE in asthmatic models.

- Suppressed inflammatory responses characterized by reduced eosinophil counts in lung tissues .

Study 2: Anticancer Properties

In another investigation focusing on cancer treatment:

- Experimental Design : Mice inoculated with human tumor cells were treated with CaeA.

- Results : The treatment led to a marked reduction in tumor progression and demonstrated synergistic effects when combined with paclitaxel, particularly against paclitaxel-resistant cancer cells .

Comparative Data Table

| Property | Caerulomycin A | Control (e.g., CsA) |

|---|---|---|

| Antifungal Activity | Effective against resistant strains | Varies by strain |

| T Cell Inhibition | Significant (p<0.05) | Established |

| Tumor Reduction | Significant | Varies |

| Cytotoxicity | Low | Moderate to high |

Properties

CAS No. |

102116-97-2 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

InChI Key |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

Isomeric SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.